molecular formula C19H28N2O B5202427 N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide

N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide

Cat. No. B5202427
M. Wt: 300.4 g/mol
InChI Key: CMDYEKITQVIURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It has been extensively studied for its potential use in pain management and addiction treatment.

Scientific Research Applications

N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide has been shown to be effective in reducing pain in animal models, and has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Mechanism of Action

N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the brain and spinal cord. Activation of the delta-opioid receptor by N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide leads to the inhibition of neurotransmitter release, which results in the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects
N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models, and has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more targeted research. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Another area of interest is its potential use in the treatment of addiction, particularly in combination with other drugs. Additionally, further research is needed to better understand the long-term effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide involves the reaction of N-methylpiperidine with 3-isopropenylphenylacetic acid, followed by the addition of isobutyl chloroformate and triethylamine. The resulting product is then treated with N-methylisatin to yield N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide. This synthesis method has been well-established and has been used in numerous studies.

properties

IUPAC Name

3-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14(2)16-9-6-10-17(12-16)19(4,5)20-18(22)21-11-7-8-15(3)13-21/h6,9-10,12,15H,1,7-8,11,13H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDYEKITQVIURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-piperidine-1-carboxylic acid [1-(3-isopropenyl-phenyl)-1-methyl-ethyl]-amide

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